Prostinfenem

Description

Properties

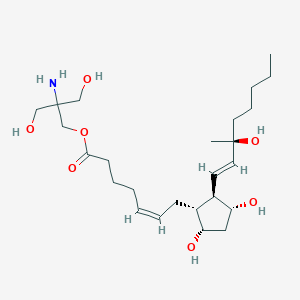

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO7/c1-3-4-9-13-24(2,32)14-12-20-19(21(29)15-22(20)30)10-7-5-6-8-11-23(31)33-18-25(26,16-27)17-28/h5,7,12,14,19-22,27-30,32H,3-4,6,8-11,13,15-18,26H2,1-2H3/b7-5-,14-12+/t19-,20-,21+,22-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDFXOLPPYLZTJ-DDVRQVNQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a Uterotonic Powerhouse: An In-depth Technical Guide to the Early Discovery and Development of Prostinfenem (Carboprost Tromethamine)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Correcting a Misconception

It is imperative to begin by clarifying a common point of confusion. "Prostinfenem," as a term, suggests a carbapenem antibiotic, likely due to the "-fenem" suffix. However, the product known as this compound is, in fact, carboprost tromethamine , a synthetic analogue of prostaglandin F2α (PGF2α). This guide will delve into the early discovery and development of carboprost, a potent uterotonic agent, and will not address antibiotic properties, as it possesses none.

Executive Summary

Carboprost tromethamine, developed by The Upjohn Company in the early 1970s, emerged from a deep understanding of prostaglandin chemistry and physiology. This synthetic prostaglandin analogue was specifically designed to overcome the rapid metabolic inactivation of naturally occurring prostaglandins, thereby providing a more stable and clinically useful compound. Its primary mechanism of action is the potent stimulation of myometrial contractions, making it a cornerstone in the management of postpartum hemorrhage (PPH) due to uterine atony and for second-trimester pregnancy termination. This technical guide will illuminate the pivotal stages of its early development, from chemical synthesis and preclinical evaluation to the foundational clinical trials that established its place in modern medicine.

The Genesis of Carboprost: Discovery and Synthesis

The discovery of carboprost is a testament to the pioneering work in prostaglandin research.[1] Recognizing the therapeutic potential of PGF2α in inducing uterine contractions, researchers at The Upjohn Company sought to create a more robust analogue. A key metabolic vulnerability of natural prostaglandins is the enzymatic oxidation of the hydroxyl group at the C-15 position.[2] The innovation in carboprost's design was the methylation of this C-15 hydroxyl group, which sterically hinders this oxidation, thereby prolonging the drug's biological activity.[2]

The synthesis of carboprost was a landmark achievement in organic chemistry, heavily relying on the foundational work of E.J. Corey on prostaglandin synthesis, for which he was awarded the Nobel Prize in Chemistry in 1990. A critical starting material for the synthesis of carboprost is the Corey lactone .

Chemical Synthesis Pathway

The synthesis of carboprost from Corey lactone involves a series of stereocontrolled reactions to build the two side chains of the prostaglandin structure. A crucial step is the introduction of the 15-methyl group, which is achieved by reacting the Corey lactone with a methyl Grignard reagent or trimethylaluminium.[2] This reaction yields a mixture of tertiary carbinols, which are then transformed through standard chemical modifications to produce carboprost.[2]

Mechanism of Action: A Potent Agonist of the Prostaglandin F2α Receptor

Carboprost exerts its pharmacological effects by acting as a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[3] The binding of carboprost to the FP receptor on myometrial cells initiates a signaling cascade that leads to a significant increase in intracellular calcium concentration. This, in turn, activates the contractile machinery of the smooth muscle cells, resulting in strong and sustained uterine contractions.[3]

Signaling Pathway

The activation of the FP receptor by carboprost leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains, initiating smooth muscle contraction.

digraph "Prostaglandin F2α Receptor Signaling Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7, fontname="Arial", fontsize=9];

Carboprost [label="Carboprost", fillcolor="#4285F4", fontcolor="#FFFFFF"];

FP_Receptor [label="Prostaglandin F2α\n(FP) Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Gq_protein [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"];

PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];

IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"];

DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"];

SR [label="Sarcoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Ca2_release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Contraction [label="Myometrial\nContraction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Carboprost -> FP_Receptor [label="Binds to"];

FP_Receptor -> Gq_protein [label="Activates"];

Gq_protein -> PLC [label="Activates"];

PLC -> PIP2 [label="Hydrolyzes"];

PIP2 -> IP3;

PIP2 -> DAG;

IP3 -> SR [label="Binds to receptor on"];

SR -> Ca2_release [label="Induces"];

DAG -> PKC [label="Activates"];

Ca2_release -> Contraction;

PKC -> Contraction;

}

Caption: A simplified workflow of the discovery and development of Carboprost.

Conclusion

The early discovery and development of this compound (carboprost tromethamine) represent a significant advancement in obstetric care. Through innovative chemical synthesis and a thorough understanding of prostaglandin pharmacology, The Upjohn Company successfully developed a potent and stable uterotonic agent. Preclinical and clinical studies rigorously established its efficacy in managing postpartum hemorrhage, a major cause of maternal mortality. While the journey from concept to clinic was complex, the enduring legacy of carboprost is its life-saving impact on maternal health worldwide. This guide has provided a technical overview of this journey, offering valuable insights for today's researchers and drug development professionals.

References

An In-depth Technical Guide to Prostinfenem (Carboprost Tromethamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the brand name for the active pharmaceutical ingredient Carboprost Tromethamine, is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). Structurally, it is 15-methyl-PGF2α, a modification that significantly enhances its metabolic stability and prolongs its biological activity compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, designed for professionals in the fields of research, science, and drug development.

Chemical Structure and Properties

Carboprost is a prostaglandin F2α derivative where the hydrogen at the 15th position is substituted with a methyl group in the (S) configuration.[1] This methylation prevents the enzymatic oxidation of the C-15 hydroxyl group, a primary route of metabolic inactivation for natural prostaglandins.[2] The tromethamine salt form enhances its solubility in water.[3][4]

The chemical structure of Carboprost is: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid [3]

Physicochemical Properties of Carboprost and Carboprost Tromethamine

| Property | Value (Carboprost) | Value (Carboprost Tromethamine) | Reference(s) |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | [3] |

| Molecular Formula | C21H36O5 | C25H47NO8 | [5] |

| Molecular Weight | 368.51 g/mol | 489.64 g/mol | [5] |

| CAS Number | 35700-23-3 | 58551-69-2 | [2] |

| Melting Point | Not available | 95-105 °C | [3] |

| Solubility | Not available | > 75 mg/mL in water at room temperature | [3][6] |

| Appearance | Not available | White to slightly off-white crystalline powder | [4][6] |

| SMILES | CCCCC--INVALID-LINK--(O)/C=C/[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@@H]1C/C=C\CCCC(=O)O | C(C(CO)(CO)N)O.O=C(O)CCC/C=C\C[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@@H]1/C=C/--INVALID-LINK--(O)CCCCC | [3] |

Mechanism of Action and Signaling Pathway

Carboprost exerts its pharmacological effects by acting as a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][7] While it is an analog of PGF2α, some studies suggest it may also interact with the prostaglandin E2 receptor.[3] The binding of Carboprost to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a downstream signaling cascade.[8]

This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7]

This potent stimulation of myometrial contractions is the basis for its clinical use in inducing uterine contractility to control postpartum hemorrhage.[9]

Quantitative Data

Pharmacokinetic Parameters of Carboprost Tromethamine in Humans

| Parameter | Value | Condition | Reference(s) |

| Route of Administration | Intramuscular | Postpartum women | [10][11] |

| Time to Peak Plasma Concentration (Tmax) | 15 - 60 minutes | Single 250 µg injection | [11] |

| Peak Plasma Concentration (Cmax) | 2060 - 3097 pg/mL | Single 250 µg injection | [6][11] |

| Half-life | Longer than endogenous PGF2α | Due to resistance to metabolic degradation | [12] |

Note: Specific values for half-life, volume of distribution, and clearance are not consistently reported in the reviewed literature.

In Vitro Activity

Experimental Protocols

Synthesis of Carboprost

A common synthetic route to Carboprost involves the methylation of the Corey lactone intermediate.[2]

General Steps:

-

Reaction of Corey Lactone with a Methylating Agent: The Corey lactone is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) or trimethylaluminium. This step introduces the methyl group at the C-15 position, forming a mixture of tertiary carbinols.[2][14]

-

Separation of Diastereomers: The resulting mixture of C-15 epimers is separated to isolate the desired (15S)-isomer, which is Carboprost. Chromatographic techniques are often employed for this separation.[1][15]

-

Standard Transformations: The isolated intermediate undergoes a series of standard chemical transformations to yield the final Carboprost molecule.[2][14]

-

Salt Formation: To produce this compound, the final Carboprost acid is reacted with tromethamine to form the more water-soluble tromethamine salt.[15]

Clinical Trial Protocol: The COPE Study

The Carboprost or Oxytocin Postpartum Haemorrhage Effectiveness (COPE) Study is a phase IV, double-blind, double-dummy, randomized controlled trial comparing the effectiveness of carboprost and oxytocin as the first-line treatment for primary postpartum hemorrhage (PPH).[16][17]

Methodology:

-

Patient Population: Women aged 16 and over experiencing PPH after childbirth.[18]

-

Intervention: Participants are randomly allocated to one of two treatment arms:

-

Blinding: The study is double-blind, meaning neither the participants nor the healthcare providers know which treatment is being administered. The use of a "double-dummy" design (both groups receive an active drug and a placebo) maintains the blinding.[18]

-

Primary Outcome: The primary outcome is the need for a blood transfusion.[17]

-

Data Collection: Clinical outcome data are collected from medical records at 24 and 48 hours post-treatment. Questionnaires are also administered to assess the participant's experience.[16]

In Vitro Uterine Contraction Assay

This protocol is a generalized representation based on methodologies described for studying the effects of uterotonic agents on myometrial tissue.[13]

Methodology:

-

Tissue Preparation: Myometrial tissue strips are obtained from consenting patients undergoing procedures such as cesarean section. The strips are dissected to a standard size and mounted in organ bath chambers.[19]

-

Equilibration: The tissue strips are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). A baseline tension is applied to the strips.

-

Dose-Response Testing: After equilibration, the tissue strips are exposed to increasing concentrations of Carboprost. The contractile response (amplitude and frequency of contractions) is recorded using an isometric force transducer.[19]

-

Data Analysis: The motility index (amplitude × frequency) or the area under the curve of the contractions is calculated to quantify the contractile response at each drug concentration. A dose-response curve is then generated to determine parameters such as EC50.[19]

Conclusion

This compound (Carboprost Tromethamine) is a potent synthetic prostaglandin F2α analog with a well-defined mechanism of action centered on the stimulation of uterine smooth muscle contraction. Its chemical modification confers enhanced stability and prolonged activity, making it a valuable therapeutic agent in obstetrics, particularly for the management of postpartum hemorrhage. The information presented in this technical guide, including its chemical properties, signaling pathway, and experimental data, provides a solid foundation for researchers, scientists, and drug development professionals working with this important compound. Further research to fully elucidate its receptor binding kinetics and to develop more detailed in vitro and in vivo models will continue to refine our understanding and application of this compound.

References

- 1. EP4140982A2 - Processes and intermediates for the preparations of carboprost and carboprost tromethamine, and carboprost tromethamine prepared therefrom - Google Patents [patents.google.com]

- 2. Carboprost - Wikipedia [en.wikipedia.org]

- 3. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Carboprost | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. mims.com [mims.com]

- 10. simsrc.edu.in [simsrc.edu.in]

- 11. pdr.net [pdr.net]

- 12. Cohort Study Summary of the Effects of Carboprost Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. US10442762B2 - Process for the preparation of carboprost and its tromethamine salt - Google Patents [patents.google.com]

- 16. bmjopen.bmj.com [bmjopen.bmj.com]

- 17. bmjopen.bmj.com [bmjopen.bmj.com]

- 18. isrctn.com [isrctn.com]

- 19. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 15-methyl-PGF2α on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-methyl-PGF2α, also known as carboprost, is a synthetic structural analog of the naturally occurring prostaglandin F2α. It is a potent uterotonic agent widely used in obstetrics to control postpartum hemorrhage and for the termination of pregnancy. Its primary mechanism of action is the induction of strong and sustained smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of 15-methyl-PGF2α on smooth muscle cells. It details the receptor binding, intracellular signaling cascades, and the key downstream effectors that culminate in a contractile response. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a variety of physiological processes. Prostaglandin F2α (PGF2α) is a potent contractile agent for smooth muscle, particularly in the uterus. However, its therapeutic use is limited by its rapid in vivo metabolism. The synthesis of 15-methyl-PGF2α (carboprost), a more metabolically stable analog, provided a clinically valuable therapeutic agent with a prolonged duration of action.[1] This guide will elucidate the intricate molecular pharmacology of 15-methyl-PGF2α, focusing on its interaction with its cognate receptor and the subsequent intracellular events that lead to smooth muscle contraction.

Receptor Binding and Affinity

Quantitative Data on Receptor Binding

While direct binding affinity data for 15-methyl-PGF2α is scarce, the following table provides comparative data for the closely related endogenous ligand, PGF2α.

| Ligand | Receptor | Tissue/Cell Type | Binding Affinity (Ki/Kd) | Reference |

| PGF2α | FP Receptor | Rat Vascular Smooth Muscle Cells | Ki = 3.4 nM | [4] |

| PGF2α | FP Receptor | Ovine Corpus Luteum | Kd = 1.6 nM | [5] |

Intracellular Signaling Pathways

The binding of 15-methyl-PGF2α to the FP receptor initiates a cascade of intracellular events, primarily through the Gαq signaling pathway. This can be broadly divided into two main mechanisms: an increase in intracellular calcium concentration and sensitization of the contractile machinery to calcium.

Gαq-PLC-IP3-Ca2+ Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. The activated α-subunit of Gαq stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells. This binding triggers the opening of the IP3R channel, leading to a rapid and transient release of Ca2+ from the SR into the cytosol. The resulting increase in intracellular calcium concentration is a primary trigger for smooth muscle contraction.[2]

Role of Diacylglycerol (DAG) and Protein Kinase C (PKC)

The other second messenger, DAG, remains in the plasma membrane and activates Protein Kinase C (PKC). Activated PKC can contribute to the contractile response through several mechanisms, including the phosphorylation of various proteins that lead to an increase in the calcium sensitivity of the contractile apparatus.[2]

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

The FP receptor is also coupled to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in myofilament calcium sensitization, a mechanism that allows for sustained contraction even as intracellular calcium levels begin to decline from their initial peak. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a net increase in phosphorylated myosin light chains at any given calcium concentration, thereby enhancing and sustaining the contractile force.

Signaling Pathway Diagram

Caption: Signaling pathway of 15-methyl-PGF2α in smooth muscle cells.

Downstream Effects on Smooth Muscle Contraction

The culmination of the signaling cascade is the contraction of the smooth muscle cell. This is primarily driven by the increase in intracellular calcium.

Calcium-Calmodulin Dependent Myosin Light Chain Kinase Activation

The cytosolic Ca2+ binds to the protein calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK is an enzyme that phosphorylates the regulatory light chain of myosin II, which is a key step in enabling the interaction between myosin and actin filaments, leading to cross-bridge cycling and muscle contraction.[2]

Quantitative Data on Intracellular Calcium and Contraction

The following tables summarize quantitative data on the effects of PGF2α on intracellular calcium concentration and smooth muscle contraction. While specific data for 15-methyl-PGF2α is limited, the data for PGF2α provides a valuable reference.

Table 4.1: Effect on Intracellular Calcium Concentration

| Agonist | Cell Type | Parameter | Value | Reference |

| PGF2α | Human Myometrial Cells | EC50 for [Ca2+]i increase | 4 nM | [6] |

| PGF2α | Human Myometrial Cells | Basal [Ca2+]i | 146-153 nM | [6] |

Table 4.2: Effect on Smooth Muscle Contraction

| Agonist | Tissue | Parameter | Value | Reference |

| PGF2α | Guinea Pig Tracheal Smooth Muscle | pEC50 | ~6.0 | [7] |

| PGF2α | Rabbit Urinary Bladder | - | Potent Contraction | [8] |

| Carboprost | Human Uterus | - | 20-100 times more potent than PGF2α | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 15-methyl-PGF2α.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 15-methyl-PGF2α for the FP receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [3H]-PGF2α) and the inhibitory constant (Ki) of 15-methyl-PGF2α.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from cultured smooth muscle cells or transfected cell lines).

-

Radiolabeled ligand (e.g., [3H]-PGF2α).

-

Unlabeled 15-methyl-PGF2α (Carboprost).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Saturation Binding:

-

In a 96-well plate, add increasing concentrations of the radiolabeled ligand to wells containing a fixed amount of membrane protein.

-

For each concentration, prepare parallel wells containing an excess of unlabeled PGF2α to determine non-specific binding.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Competition Binding:

-

To determine the Ki of 15-methyl-PGF2α, incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane protein with increasing concentrations of unlabeled 15-methyl-PGF2α.

-

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Analyze the data using non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of 15-methyl-PGF2α. Analyze the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

Measurement of Intracellular Calcium Concentration

This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to 15-methyl-PGF2α.

Objective: To quantify the dose-dependent increase in intracellular Ca2+ concentration ([Ca2+]i) in smooth muscle cells upon stimulation with 15-methyl-PGF2α.

Materials:

-

Cultured smooth muscle cells grown on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution.

-

15-methyl-PGF2α (Carboprost).

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.

-

Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow for an additional 30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the Fura-2 inside the cells.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Introduce 15-methyl-PGF2α at various concentrations into the perfusion solution and record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The ratio is proportional to the intracellular Ca2+ concentration.

-

Calibrate the fluorescence ratios to absolute [Ca2+]i values using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Plot the peak change in [Ca2+]i against the concentration of 15-methyl-PGF2α to generate a dose-response curve and determine the EC50.

-

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol measures the contractile response of an isolated smooth muscle tissue strip to 15-methyl-PGF2α.

Objective: To determine the dose-response relationship for 15-methyl-PGF2α-induced contraction in a specific smooth muscle tissue (e.g., uterine or vascular smooth muscle).

Materials:

-

Isolated smooth muscle tissue (e.g., uterine strips, aortic rings).

-

Isolated tissue bath system with a temperature-controlled chamber, aeration, and force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

15-methyl-PGF2α (Carboprost).

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into strips or rings of appropriate size.

-

Mounting: Mount the tissue strip in the tissue bath chamber, with one end fixed and the other attached to a force transducer.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution under a resting tension for a defined period (e.g., 60-90 minutes), with regular changes of the buffer.

-

Viability Test: Test the viability of the tissue by inducing a contraction with a known contractile agent (e.g., potassium chloride).

-

Dose-Response Curve:

-

After the tissue has returned to baseline, add cumulative concentrations of 15-methyl-PGF2α to the tissue bath.

-

Allow the contractile response to reach a plateau at each concentration before adding the next.

-

Record the force of contraction at each concentration.

-

-

Data Analysis:

-

Express the contractile response at each concentration as a percentage of the maximum response obtained with a standard agonist or the highest concentration of 15-methyl-PGF2α.

-

Plot the percentage of maximal contraction against the logarithm of the 15-methyl-PGF2α concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) from the curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Carboprost methylate? [synapse.patsnap.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. caymanchem.com [caymanchem.com]

- 6. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of prostaglandins E1, E2 and F2 alpha on contractility and cAMP and cGMP contents in lower urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Prostinfenem (Carboprost)

For Researchers, Scientists, and Drug Development Professionals

Prostinfenem, known chemically as Carboprost (15-methyl-prostaglandin F2α), is a synthetic prostaglandin analogue with significant therapeutic applications, particularly in obstetrics and gynecology for the control of postpartum hemorrhage. Unlike naturally occurring prostaglandins, this compound's synthesis is a complex, multi-step chemical process rather than a direct biosynthetic pathway. This technical guide provides a detailed overview of its chemical synthesis, focusing on the well-established Corey lactone-based approach, complete with experimental methodologies, quantitative data, and process visualizations.

Core Synthetic Strategy: The Corey Lactone Approach

The most common and historically significant route to this compound and other prostaglandins is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone. This versatile building block allows for the stereocontrolled installation of the requisite functional groups and side chains of the prostaglandin scaffold.

The synthesis of this compound diverges from that of natural PGF2α at a critical juncture: the introduction of a methyl group at the C-15 position. This modification is crucial as it prevents the metabolic oxidation of the C-15 hydroxyl group, thereby increasing the compound's in vivo stability and duration of action.

Key Stages in the Synthesis of this compound:

-

Preparation of the Enone Intermediate: The synthesis begins with the Corey lactone, which is first protected and then oxidized to form a key enone intermediate.

-

Introduction of the C-15 Methyl Group: This is the defining step in the synthesis of this compound. The ketone of the enone intermediate is reacted with a methylating agent, typically a methyl Grignard reagent (such as methylmagnesium bromide) or trimethylaluminium. This reaction is not stereoselective and produces a mixture of the desired 15(S) and the undesired 15(R) epimers.

-

Attachment of the Lower Side Chain: Following the methylation, the lower side chain is installed, typically via a Horner-Wadsworth-Emmons reaction.

-

Reduction and Deprotection: The lactone is then reduced to a lactol (a hemiacetal), and protecting groups are removed.

-

Attachment of the Upper Side Chain: The upper side chain is introduced via a Wittig reaction.

-

Purification and Diastereomer Separation: A crucial final step involves the purification of the final compound and the separation of the 15(S) and 15(R) diastereomers, often through chromatographic techniques.

Visualizing the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for this compound starting from the Corey lactone.

Caption: General overview of the chemical synthesis of this compound from the Corey lactone.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of this compound, based on literature reports. It is important to note that yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Notes |

| Oxidation | Corey Lactone derivative | Enone Intermediate | ~85-95% | Various oxidizing agents can be used. |

| Methylation | Enone Intermediate | 15-Methyl Intermediate | ~90-98% (total) | Produces a ~1:1 mixture of 15(S) and 15(R) epimers. |

| H-W-E Reaction | 15-Methyl Intermediate | Lower Side Chain Adduct | ~70-85% | |

| Lactone Reduction | Lower Side Chain Adduct | Lactol Intermediate | ~80-90% | Typically uses DIBAL-H at low temperatures. |

| Wittig Reaction | Lactol Intermediate | Crude this compound | ~60-75% | |

| Purification | Crude this compound | Pure 15(S)-Carboprost | Variable | Yield depends on the efficiency of the diastereomer separation. |

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Oxidation of Corey Lactone to the Enone Intermediate

This procedure outlines the conversion of a protected Corey lactone derivative to the corresponding α,β-unsaturated ketone (enone).

Caption: Experimental workflow for the oxidation of the Corey lactone intermediate.

Methodology:

-

A solution of the protected Corey lactone in a suitable anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically -78 °C.

-

An oxidizing agent, such as Collins reagent (CrO₃·2pyridine) or a Swern oxidation protocol, is added portion-wise.

-

The reaction is stirred at the low temperature for a period of 1 to 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the addition of a suitable reagent, such as isopropanol.

-

The mixture is allowed to warm to room temperature and then subjected to an aqueous workup. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the pure enone intermediate.

Methylation of the Enone Intermediate

This protocol describes the critical addition of the methyl group to the C-15 position.

Methodology:

-

The enone intermediate is dissolved in an anhydrous etheral solvent (e.g., tetrahydrofuran) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A solution of methylmagnesium bromide or trimethylaluminium in a suitable solvent is added dropwise to the cooled solution of the enone.

-

The reaction mixture is stirred at the low temperature for 1-2 hours.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

After warming to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.

-

The resulting product, a mixture of the 15(S) and 15(R) diastereomers, is typically used in the next step without separation.

Diastereomer Separation

The separation of the 15(S) and 15(R) epimers is a critical step to obtain the biologically active form of this compound. This is often performed on a later intermediate or the final product.

Caption: Workflow for the chromatographic separation of this compound diastereomers.

Methodology:

-

The crude mixture of this compound epimers is dissolved in a minimal amount of the mobile phase.

-

The solution is loaded onto a preparative high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) column packed with a suitable stationary phase (e.g., silica gel or a chiral stationary phase).

-

The column is eluted with a carefully optimized solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Fractions are collected and analyzed by an appropriate method (e.g., TLC, analytical HPLC, or LC-MS) to identify the fractions containing the pure desired 15(S)-epimer.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Conclusion

The chemical synthesis of this compound is a challenging yet well-established process that showcases the power of strategic organic synthesis. The Corey lactone approach provides a robust and versatile platform for the construction of this important pharmaceutical agent. The key challenges in the synthesis lie in the stereocontrol of the cyclopentane core and the efficient separation of the C-15 epimers. Further research in this area continues to focus on developing more efficient, stereoselective, and scalable synthetic routes to this compound and other valuable prostaglandin analogues.

Prostinfenem (Carboprost) Receptor Binding Affinity and Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the commercial name for carboprost (15-methyl-PGF₂α), is a synthetic analog of the naturally occurring prostaglandin F₂α (PGF₂α).[1] It is a potent oxytocic agent primarily used in obstetrics to control postpartum hemorrhage and for the termination of pregnancy.[1] Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs). Understanding the binding affinity and selectivity of carboprost for these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and anticipating potential side effects. This technical guide provides a comprehensive overview of the binding characteristics of carboprost, details the experimental protocols used to determine these properties, and visualizes the key signaling pathways involved.

Prostanoid Receptor Family

Prostanoid receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their preferential endogenous ligands prostaglandin D₂ (PGD₂), prostaglandin E₂ (PGE₂), prostaglandin F₂α (PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂), respectively. The EP receptor is further divided into four subtypes: EP₁, EP₂, EP₃, and EP₄.[2] Carboprost, as a PGF₂α analog, primarily targets the FP receptor.

Quantitative Analysis of Receptor Binding

The binding affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its binding affinity across a panel of different receptors.

This compound (Carboprost) Binding Affinity and Selectivity

The functional potency, represented by the half-maximal effective concentration (EC₅₀), of carboprost at the human FP and EP₃ receptors has been determined using a NanoBiT-based G-protein activation assay.

Table 1: Functional Potency (EC₅₀) of Carboprost at Human FP and EP₃ Receptors

| Receptor | EC₅₀ (nM) |

| FP | Similar to EP₃ |

| EP₃ | Similar to FP |

| [Source: Adapted from recent cryo-EM structural studies of the FP receptor.][4] |

For a broader perspective on the selectivity of ligands targeting the FP receptor, the binding affinities of the parent compound, PGF₂α, across a panel of mouse prostanoid receptors are presented below. This data provides a general framework for understanding the selectivity profile of FP receptor agonists.

Table 2: Binding Affinity (Ki) of Prostaglandin F₂α for Mouse Prostanoid Receptors

| Receptor Subtype | Ki (nM) |

| FP | 3-4 |

| DP | >100 |

| EP₁ | >100 |

| EP₂ | >100 |

| EP₃ | ~30-40 |

| EP₄ | >100 |

| IP | >100 |

| TP | >100 |

| [Source: Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.][6] |

Experimental Protocols

The determination of receptor binding affinity is a cornerstone of pharmacological research. The following section details a standard experimental protocol for a competitive radioligand binding assay to determine the Ki of a test compound like carboprost for the FP receptor.

Competitive Radioligand Binding Assay for the FP Receptor

This assay measures the ability of an unlabeled test compound (carboprost) to compete with a radiolabeled ligand for binding to the FP receptor.

I. Materials and Reagents

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the FP receptor, such as [³H]-PGF₂α.

-

Test Compound: Carboprost (this compound).

-

Non-specific Binding Control: A high concentration of unlabeled PGF₂α (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

II. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure

-

Membrane Preparation:

-

Culture cells expressing the human FP receptor to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by homogenization in a hypotonic buffer.

-

Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-PGF₂α (typically at its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-PGF₂α, a high concentration of unlabeled PGF₂α, and the membrane preparation.

-

Competition: Add assay buffer, [³H]-PGF₂α, varying concentrations of carboprost, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the carboprost concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of carboprost that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

This compound (carboprost) exerts its physiological effects by activating intracellular signaling cascades following its binding to the FP receptor.

FP Receptor Signaling Pathway

The FP receptor is canonically coupled to the Gq family of G-proteins.[3] Activation of the FP receptor by an agonist like carboprost initiates a well-defined signaling pathway that leads to an increase in intracellular calcium concentration, which is the primary driver of smooth muscle contraction.

Caption: FP Receptor Gq-coupled signaling pathway.

Pathway Description:

-

Ligand Binding: Carboprost binds to the extracellular domain of the FP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Cellular Response: The resulting increase in intracellular Ca²⁺ concentration leads to the activation of calcium-dependent signaling pathways that ultimately cause the contraction of smooth muscle cells, such as those in the myometrium. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which can further modulate downstream signaling events.

Conclusion

This compound (carboprost) is a potent agonist of the prostaglandin F₂α (FP) receptor. Its therapeutic efficacy as an oxytocic agent is a direct result of its ability to activate the Gq-coupled signaling pathway, leading to increased intracellular calcium and smooth muscle contraction. While highly effective, its clinical use is associated with side effects that are likely due to its cross-reactivity with other prostanoid receptors, particularly the EP₃ receptor. A thorough understanding of its binding affinity and selectivity, as determined by the experimental protocols outlined in this guide, is essential for the rational design of future therapeutic agents with improved selectivity and fewer off-target effects. Further research to fully characterize the binding profile of carboprost across all human prostanoid receptors would be of significant value to the scientific and medical communities.

References

- 1. Carboprost - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboprost for Research|Prostaglandin Analogue [benchchem.com]

- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of Prostinfenem: A Case of Mistaken Identity in Drug Classification

A comprehensive investigation into the biological activity of "Prostinfenem" has revealed a significant discrepancy between its established therapeutic application and the requested focus on antibacterial characteristics. All available scientific literature and drug databases identify this compound as a trade name for a synthetic prostaglandin analog, specifically 15-methyl-prostaglandin F2 alpha or carboprost. This compound exerts potent effects on uterine smooth muscle, leading to its clinical use in the management of postpartum hemorrhage.

Contrary to the premise of an in-depth technical guide on its in vitro antibacterial properties, extensive searches have yielded no evidence to suggest that this compound possesses any antimicrobial activity. The core requirements of the requested guide, including the presentation of quantitative antibacterial data, detailed experimental protocols for antimicrobial assays, and visualization of antibacterial signaling pathways, cannot be fulfilled as the foundational data does not exist.

It is highly probable that the query is based on a misunderstanding of the drug's name, potentially confusing it with a member of the carbapenem class of beta-lactam antibiotics, which are known for their broad-spectrum antibacterial activity. Carbapenems, such as imipenem, meropenem, ertapenem, and doripenem, are structurally distinct from prostaglandins and function by inhibiting bacterial cell wall synthesis.

The True Biological Activity of this compound (Carboprost)

This compound, as carboprost, is a potent oxytocic agent. Its mechanism of action involves binding to and activating prostaglandin F2 alpha receptors in the myometrium, the smooth muscle layer of the uterus. This activation initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentrations, resulting in strong and prolonged uterine contractions. This physiological effect is crucial for constricting uterine blood vessels at the placental site, thereby controlling and preventing excessive bleeding after childbirth.

Due to the fundamental difference in the biological nature and therapeutic application of this compound, it is not possible to generate the requested in-depth technical guide focused on antibacterial activity. We recommend verifying the name of the compound of interest. Should the intended topic be a carbapenem or another class of antibacterial agent, a detailed and accurate technical guide can be provided upon clarification.

Prostinfenem (Carboprost Tromethamine): A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the trade name for the synthetic prostaglandin analogue carboprost tromethamine (15-methyl-PGF2α), is a potent oxytocic agent. Contrary to potential misconceptions, this compound is not an antimicrobial agent. Its therapeutic action is centered on the induction of smooth muscle contraction, primarily in the myometrium, and the induction of luteolysis. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in various animal models, focusing on its established therapeutic applications. The information is intended to support researchers, scientists, and drug development professionals in understanding the preclinical profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of carboprost tromethamine has been investigated in several animal species. The following tables summarize the key pharmacokinetic parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of Carboprost Methylate and Carboprost in Beagle Dogs following Intravaginal Administration

| Parameter | Carboprost Methylate | Carboprost |

| Tmax (h) | 0.58 ± 0.20 | 0.75 ± 0.27 |

| Cmax (ng/mL) | 1.83 ± 0.56 | 1.57 ± 0.38 |

| AUC (0-t) (ng·h/mL) | 3.55 ± 1.02 | 4.96 ± 0.91 |

| AUC (0-∞) (ng·h/mL) | 3.67 ± 1.05 | 5.34 ± 0.98 |

| t1/2 (h) | 1.34 ± 0.41 | 2.11 ± 0.53 |

Data from a study involving the intravaginal administration of a 0.5 mg carboprost methylate suppository to beagle dogs.

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous quantification of carboprost methylate and its active metabolite, carboprost, in dog plasma.[1]

-

Animal Model: Female beagle dogs.

-

Dosing: Intravaginal administration of a suppository containing 0.5 mg of carboprost methylate.[1]

-

Sample Collection: Whole blood samples were collected at various time points. To stabilize carboprost methylate, the esterase inhibitor dichlorvos was added to the whole blood.[1] Indomethacin was added to the plasma to prevent prostaglandin synthesis after sampling.[1]

-

Sample Preparation: Plasma samples (500µL) underwent liquid-liquid extraction with a mixture of ethyl ether and dichloromethane.[1]

-

Analytical Method: The extracts were analyzed using a CAPCELL PAK Phenyl column with a mobile phase of acetonitrile-5mM ammonium acetate.[1] Carboprost methylate was detected using positive ion electrospray ionization, while carboprost was detected using negative ion electrospray ionization, both followed by multiple reaction monitoring.[1]

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a pharmacokinetic study of carboprost in beagle dogs.

Pharmacodynamics

The primary pharmacodynamic effects of this compound (carboprost tromethamine) are the stimulation of uterine smooth muscle contraction and the induction of luteolysis.

Uterine Contraction

Carboprost stimulates myometrial contractions in the gravid uterus, similar to those observed during labor.[2] This effect is mediated through the activation of prostaglandin F receptors on smooth muscle cells.[2]

-

Animal Model: Late-pregnancy rats.

-

Tissue Preparation: Myometrial strips are isolated from the uterus.

-

Experimental Setup: The myometrial strips are mounted in an organ bath containing a physiological salt solution. The contractile responses to increasing concentrations of carboprost are then measured.[3]

Signaling Pathway for Uterine Contraction

Caption: Signaling pathway of carboprost-induced uterine smooth muscle contraction.

Luteolysis

Carboprost tromethamine is used to induce luteolysis (the regression of the corpus luteum) in various animal species, which is a critical aspect of estrous cycle control in livestock management.

-

Animal Model: Ewes in the mid-luteal phase of the estrous cycle.

-

Dosing: Administration of prostaglandin F2α (PGF2α) or its analogues, such as cloprostenol. For instance, in one study, luteolysis was induced by two doses of cloprostenol administered 7-9 days apart.[4] Another study developed a model for studying luteolysis by systemic pulsatile infusions of PGF2α.

-

Pharmacodynamic Endpoint: The primary endpoint is the decline in plasma progesterone concentrations, indicating the regression of the corpus luteum. The onset of estrus is also monitored.

Logical Flow for Luteolysis Induction and Monitoring

Caption: Experimental workflow for inducing and monitoring luteolysis in sheep.

Safety Pharmacology

In laboratory animals, high doses of carboprost tromethamine can lead to an increase in blood pressure, likely due to the contraction of vascular smooth muscle.[2] It can also cause an elevation in body temperature.[2] In some animals, transient bronchoconstriction may occur.[2]

Conclusion

This compound (carboprost tromethamine) is a prostaglandin analogue with well-defined pharmacokinetic and pharmacodynamic properties related to its oxytocic and luteolytic effects. The data from animal models are crucial for understanding its mechanism of action and for establishing safe and effective dosing regimens in its clinical and veterinary applications. This guide provides a summary of the available preclinical data to aid in further research and development. It is important to reiterate that this compound is not an antimicrobial agent, and its use should be strictly confined to its approved indications.

References

- 1. Cohort Study Summary of the Effects of Carboprost Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of ceramide on the contractility of pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]

Structural Activity Relationship of PGF2α Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of Prostaglandin F2α (PGF2α) analogues. It delves into the chemical modifications that influence their biological activity, particularly focusing on their application in lowering intraocular pressure (IOP) for the treatment of glaucoma. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to PGF2α and its Analogues

Prostaglandin F2α (PGF2α) is a naturally occurring eicosanoid that mediates a wide range of physiological effects by activating the G-protein coupled FP receptor.[1] Its potent biological activities, including the induction of smooth muscle contraction and luteolysis, have spurred the development of synthetic analogues with modified structures to enhance therapeutic efficacy and selectivity while minimizing side effects.[1][2] A significant area of application for PGF2α analogues is in ophthalmology, where they are a first-line treatment for open-angle glaucoma, a condition characterized by elevated intraocular pressure (IOP).[3][4] These drugs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[4][5]

The development of clinically successful PGF2α analogues, such as latanoprost, travoprost, and bimatoprost, has been guided by extensive structure-activity relationship studies. These studies have systematically explored how modifications to the core prostaglandin structure impact receptor binding affinity, functional activity, and ultimately, therapeutic performance.

Core Structural Features and Key Modifications

The PGF2α molecule consists of a cyclopentane ring with two aliphatic side chains, the α-chain and the ω-chain. Modifications at various positions on this scaffold have been shown to significantly alter the pharmacological properties of the resulting analogues.

Modifications of the ω-Chain

One of the most fruitful areas of modification has been the ω-chain. Replacing the terminal portion of the ω-chain with an aromatic ring has led to the development of highly potent and selective FP receptor agonists.[2]

-

Phenyl Ring Substitution: The introduction of a phenyl ring at C-17, as seen in 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, results in a significant increase in the therapeutic index for IOP reduction compared to PGF2α.[2] Latanoprost, a widely used anti-glaucoma drug, is a 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α isopropyl ester.[2]

Modifications at C-13 and C-14

-

13-Dehydro Analogues: The introduction of a triple bond between C-13 and C-14 to create 13-dehydro analogues has been shown to increase metabolic stability. These analogues have demonstrated potent luteolytic activity, in some cases greater than PGF2α itself.[6]

Modifications at C-16

-

16-Fluoro Derivatives: The addition of a fluorine atom at the C-16 position has also been explored to enhance biological activity and metabolic stability.

Esterification of the Carboxylic Acid

PGF2α analogues are often administered as prodrugs, typically as isopropyl esters. This modification increases the lipophilicity of the molecule, facilitating its penetration through the cornea. Once in the eye, esterases hydrolyze the ester to release the biologically active free acid.[7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and functional potencies of several key PGF2α analogues. This quantitative data is crucial for understanding the subtle differences in their pharmacological profiles.

| Compound | Binding Affinity (Ki) for FP Receptor (nM) | Notes |

| PGF2α (endogenous) | ~1.0 | The natural ligand for the FP receptor.[8] |

| Latanoprost acid | 4.7 | The active form of the prodrug Latanoprost.[8] |

| Travoprost acid | 35 | The active form of the prodrug Travoprost.[8] |

| Bimatoprost acid | 83 | The active form of the prodrug Bimatoprost.[8] |

| Tafluprost acid | 0.4 | The active form of the prodrug Tafluprost, showing a very high affinity.[8] |

Note: Ki values can vary between studies due to differences in experimental conditions.

| Analogue | Dose | Mean IOP Reduction (mmHg) | Study Population |

| PGF2α-1-isopropyl ester | 0.5 µg (twice daily) | 4 to 6 | Ocular hypertensive or glaucoma patients[9] |

| PGF2α | 62.5 µg | 2.2 (maximal) | Normotensive human subjects[10] |

| PGF2α | 125 µg | 3.1 (maximal) | Normotensive human subjects[10] |

| PGF2α | 250 µg | 2.9 (maximal) | Normotensive human subjects[10] |

| Latanoprost, Travoprost, or Bimatoprost | - | Baseline: 25.1 -> 17.9 (at 3 months) | Primary open-angle glaucoma patients[11] |

Signaling Pathways of the PGF2α FP Receptor

Upon agonist binding, the FP receptor activates downstream signaling cascades, primarily through coupling to the Gq alpha subunit of heterotrimeric G proteins. This initiates a series of intracellular events that ultimately lead to the observed physiological responses.

Caption: PGF2α FP Receptor Signaling Pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the structural activity relationships of PGF2α analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Caption: Workflow for a Radioligand Binding Assay.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a source of FP receptors, typically cell membranes from cells overexpressing the receptor.

-

Use a radiolabeled ligand with high affinity for the FP receptor, such as [³H]-PGF2α.

-

Prepare a series of dilutions of the unlabeled test compound (PGF2α analogue).

-

Prepare an assay buffer (e.g., Tris-HCl) containing necessary cofactors like MgCl₂.[8]

-

-

Incubation:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation:

-

Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the cell membranes.

-

-

Measurement:

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[8]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PGF2α analogue to activate the FP receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.

Protocol Outline:

-

Cell Culture and Dye Loading:

-

Agonist Stimulation:

-

Add varying concentrations of the PGF2α analogue (agonist) to the wells.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Plot the change in fluorescence against the agonist concentration to generate a dose-response curve.

-

From this curve, determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

In Vivo Measurement of Intraocular Pressure

This protocol is essential for evaluating the therapeutic efficacy of PGF2α analogues in animal models of glaucoma.

Protocol Outline:

-

Animal Model:

-

Drug Administration:

-

Administer the PGF2α analogue topically to the eye as an ophthalmic solution.

-

-

IOP Measurement:

-

Measure the intraocular pressure at baseline and at various time points after drug administration using a tonometer.[3]

-

-

Data Analysis:

-

Compare the IOP in the treated eye to a control (e.g., vehicle-treated contralateral eye) to determine the magnitude and duration of the IOP-lowering effect.

-

Conclusion

The structural activity relationship of PGF2α analogues is a well-established field that has led to the development of highly effective drugs for the treatment of glaucoma. Key modifications, particularly to the ω-chain, have resulted in analogues with enhanced receptor affinity, selectivity, and therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel PGF2α analogues with improved efficacy and reduced side effects. A thorough understanding of the SAR and the underlying signaling pathways is critical for the rational design of the next generation of ocular hypotensive agents.

References

- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 5. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intraocular pressure dynamics with prostaglandin analogs: a clinical application of the water-drinking test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Prostinfenem's Putative Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the information presented in this document regarding the modulation of inflammatory pathways is based on studies of prostaglandin F2α (PGF2α), the natural analogue of Prostinfenem (15-methyl-PGF2α). Due to a lack of direct studies on the specific inflammatory effects of this compound, its role is largely inferred from the well-documented pro-inflammatory actions of PGF2α. This compound is a more metabolically stable synthetic analogue, and it is presumed to share a similar mechanism of action at the PGF2α receptor (FP receptor).

Executive Summary

This compound (15-methyl-prostaglandin F2α or carboprost) is a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α). While its primary clinical application is in obstetrics to control postpartum hemorrhage through its potent uterotonic activity, the foundational biology of its natural counterpart, PGF2α, points towards a significant, likely pro-inflammatory, role in cellular signaling. PGF2α is a lipid mediator synthesized via the cyclooxygenase (COX) pathway and is known to be a key player in inflammatory responses.[1][2][3] It exerts its effects by binding to the G-protein coupled FP receptor, initiating a cascade of intracellular events that lead to the production of inflammatory mediators.[2][4][5] This technical guide provides an in-depth overview of the putative role of this compound in modulating inflammatory pathways, drawing heavily on the established actions of PGF2α.

Data Presentation: Pro-Inflammatory Effects of PGF2α

The following table summarizes the quantitative and qualitative effects of PGF2α on the production of various pro-inflammatory cytokines and chemokines in human uterine smooth muscle cells (HUSMCs), as this is a primary target tissue for this compound.

| Mediator | Effect of PGF2α Treatment | Cell Type | Reference |

| Cytokines | |||

| Interleukin-1β (IL-1β) | Increased Output | HUSMCs | [6] |

| Interleukin-6 (IL-6) | Increased Output | HUSMCs | [6] |

| Tumor Necrosis Factor α (TNFα) | Suppressed Output | HUSMCs | [5] |

| Chemokines | |||

| Interleukin-8 (CXCL8) | Increased Output | HUSMCs | [6] |

| Monocyte Chemoattractant Protein-1 (CCL2/MCP-1) | Increased Output | HUSMCs | [6] |

| Chemokine (C-C motif) ligand 5 (CCL5) | Upregulated Expression | Myometrial Cells | [7][8] |

| Enzymes | |||

| Cyclooxygenase-2 (COX-2) | Increased Expression | Myometrial Cells | [1][7] |

Signaling Pathways

The binding of PGF2α (and presumably this compound) to the FP receptor initiates a signaling cascade that culminates in the activation of transcription factors and the subsequent expression of pro-inflammatory genes. The FP receptor is coupled to Gαq and Gαi proteins.[1][7][8]

Putative this compound-Induced Pro-Inflammatory Signaling Cascade

Caption: Putative signaling pathway of this compound-mediated inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the pro-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human uterine smooth muscle cells (HUSMCs) or other relevant cell types (e.g., macrophages, endothelial cells).

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Prior to treatment, starve the cells in serum-free medium for 12-24 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 1, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Following treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., IL1B, IL6, CXCL8, CCL2, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH). The relative gene expression can be calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Sample Collection: After treating the cells with this compound for the desired time, collect the cell culture supernatant.

-

ELISA Procedure: Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, CXCL8, CCL2) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-NF-κB p65, total NF-κB p65, p-ERK1/2, total ERK1/2) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-